Z-D-His-OMe
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H17N3O4 |
|---|---|
Molecular Weight |
303.31 g/mol |
IUPAC Name |
methyl (2R)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C15H17N3O4/c1-21-14(19)13(7-12-8-16-10-17-12)18-15(20)22-9-11-5-3-2-4-6-11/h2-6,8,10,13H,7,9H2,1H3,(H,16,17)(H,18,20)/t13-/m1/s1 |
InChI Key |
KLEOALLEVMGHEC-CYBMUJFWSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CN=CN1)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C(CC1=CN=CN1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Strategies for Z D His Ome and Its Derivatives
Stereocontrolled Synthetic Pathways to Z-D-His-OMe
The synthesis of this compound requires careful consideration of stereochemistry at the α-carbon. The methodologies employed are designed to preserve the D-configuration of the starting material, histidine, throughout the synthetic sequence. This involves the controlled protection of the functional groups to prevent racemization, which can be a significant issue with histidine due to the nature of its imidazole (B134444) side chain. nih.gov
Enantioselective Methodologies for Histidine Methyl Ester Protection
One common strategy involves the initial esterification of D-histidine to its methyl ester, followed by the introduction of the Z-group. The prevention of racemization during these steps is a key challenge. The basicity of the imidazole side chain can catalyze the abstraction of the α-proton, leading to loss of stereochemical purity. nih.gov Therefore, methods that control the pH and utilize appropriate coupling agents are essential.
Another approach is the use of chiral catalysts or auxiliaries to guide the stereochemical outcome of the reaction, although for the synthesis of this compound from D-histidine, the focus is primarily on stereoconservation rather than asymmetric synthesis from a prochiral precursor. Research has shown that the choice of protecting group on the imidazole nitrogen can significantly influence the stability of the chiral center.
Chemo- and Regioselective Z-Protection of the Alpha-Amino Group
The selective protection of the α-amino group in the presence of the nucleophilic imidazole side chain is a central challenge in the synthesis of this compound. The benzyloxycarbonyl (Z) group is typically introduced using benzyl (B1604629) chloroformate (Cbz-Cl) or a related reagent under Schotten-Baumann conditions. organic-chemistry.org This reaction involves an aqueous basic medium to neutralize the hydrochloric acid formed during the acylation. organic-chemistry.orgbyjus.com
The regioselectivity of the Z-protection is highly dependent on the reaction conditions. The α-amino group is generally more nucleophilic than the imidazole nitrogens, allowing for preferential acylation under controlled pH. However, side reactions, including di-acylation or acylation of the imidazole ring, can occur. To circumvent this, the imidazole group can be transiently or permanently protected prior to the introduction of the Z-group.
The choice of base and solvent also plays a critical role. The use of a biphasic system with an inorganic base like sodium carbonate or a non-nucleophilic organic base can favor the desired N-α-protection. The optimization of these conditions is crucial for achieving high yields of the target compound.
| Starting Material | Reagent | Base/Catalyst | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| D-Histidine Methyl Ester | Benzyl Chloroformate | Triethylamine | Chloroform | Not specified | prepchem.com |
| D-Histidine | Benzyl Chloroformate | Sodium Carbonate | Water/Dioxane | Good | researchgate.net |
| L-Histidine Methyl Ester | N-(Benzyloxycarbonyloxy)succinimide | Not specified | Not specified | 65% | psu.edu |
| N(π)-methyl-L-histidine methyl ester | N-(benzyloxycarbonyl)amion acetic acid/Isopropyl chlorocarbonate | Diisopropylethylamine | Ethyl Acetate | 85.5% | google.com |
Optimization of Methyl Esterification Protocols
The esterification of D-histidine to its methyl ester is a foundational step in the synthesis of this compound. Several methods have been developed for this transformation, each with its own advantages and disadvantages in terms of yield, reaction conditions, and side products.
The Fischer-Speier esterification, which involves refluxing the amino acid in methanol (B129727) with a strong acid catalyst such as hydrogen chloride or sulfuric acid, is a classic method. nih.govresearchgate.net However, the harsh acidic conditions can sometimes lead to side reactions.
Milder methods have been developed to address these issues. The use of thionyl chloride (SOCl₂) in methanol at low temperatures is a common and effective procedure. nih.gov Another convenient method employs trimethylchlorosilane (TMSCl) in methanol at room temperature, which often provides high yields under mild conditions. nih.govresearchgate.net
| Amino Acid | Reagent | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|
| L-Histidine | Methanol/Thionyl Chloride | -5 to 0 °C | 93% | nih.gov |
| L-Histidine | Methanol/TMSCl | Room Temperature, 24h | 94% | nih.govresearchgate.net |
| L-Histidine | Methanol/H₂SO₄ | Reflux | 93% | nih.gov |
| L-Histidine | Methanol/HCl(g) | Reflux | Not specified | nih.gov |
Development of Novel Protecting Group Strategies for D-Histidine
The unique reactivity of the imidazole side chain of histidine necessitates sophisticated protecting group strategies to ensure successful and clean peptide synthesis. peptide.com The development of orthogonal protecting groups and transient protection schemes is an active area of research aimed at improving the efficiency and versatility of histidine-containing peptide synthesis.
Orthogonal Protecting Group Schemes for Imidazole Nitrogen
Orthogonal protecting groups are essential for complex, multi-step syntheses as they allow for the selective deprotection of one functional group without affecting others. researchgate.net For histidine, the imidazole nitrogen is often protected to prevent side reactions and racemization. peptide.com Commonly used protecting groups for the imidazole moiety in conjunction with N-α-Z or N-α-Boc protection include the trityl (Trt), benzyloxymethyl (Bom), and 2,4-dinitrophenyl (Dnp) groups. peptide.com
The introduction of these protecting groups is typically performed on a pre-protected histidine derivative, such as N-α-Z-D-histidine or its methyl ester, to ensure regioselectivity. The Nτ-position of the imidazole ring is sterically more accessible and is usually the site of protection. issuu.com
| Protecting Group | Abbreviation | Typical Cleavage Conditions | Key Features | Reference |
|---|---|---|---|---|
| Trityl | Trt | Mild acid (e.g., TFA) | Bulky, provides steric hindrance. Common in Fmoc SPPS. | peptide.com |
| Benzyloxymethyl | Bom | Strong acid (e.g., HBr/AcOH, HF) | Effective at suppressing racemization. Requires scavengers. | peptide.comthieme-connect.de |
| 2,4-Dinitrophenyl | Dnp | Thiolysis (e.g., thiophenol) | Electron-withdrawing, suppresses racemization. Orthogonal to acid-labile groups. | peptide.comcigb.edu.cu |
| tert-Butoxycarbonyl | Boc | Acid (e.g., TFA) | Reduces basicity of imidazole. Often used on N(π). |
Transient Protection Approaches in Multi-Step Synthesis
Transient protection is a powerful strategy that involves the temporary masking of a functional group to direct the reactivity of a subsequent step, with the protecting group being removed in situ or during workup. researchgate.net For histidine, transient protection of the imidazole ring or the carboxylic acid can facilitate regioselective N-α-acylation.
One common transient protection method involves the use of silylating agents, such as chlorotrimethylsilane (B32843) (TMSCl). nih.gov In the presence of an amine base, silylation can temporarily protect the carboxylic acid and the imidazole nitrogen, allowing for selective acylation at the α-amino group. The silyl (B83357) groups are readily hydrolyzed during aqueous workup.
Green Chemistry Principles in this compound Synthesis
Solvent-Free and Catalytic Methods
Traditional organic syntheses often rely on large volumes of volatile and often toxic organic solvents, which contribute significantly to chemical waste. nih.gov Solvent-free synthesis, where the reaction occurs in the absence of a solvent or in a melt, offers a compelling green alternative. nih.govorientjchem.orgrsc.org These methods can lead to higher reaction rates, easier product separation, and a significant reduction in waste. rsc.org
In the context of peptide synthesis, which is relevant to the derivatives of this compound, solid-phase peptide synthesis (SPPS) has been a significant advancement in reducing solvent usage compared to solution-phase methods. oxfordglobal.com Further innovations in SPPS, such as "wash-free" protocols, have demonstrated the potential to decrease waste by as much as 95%. researchgate.net
Catalysis is another fundamental pillar of green chemistry, offering pathways to more efficient and selective reactions. numberanalytics.com Catalysts lower the activation energy of a reaction, allowing it to proceed under milder conditions and often with higher selectivity, thereby reducing energy consumption and the formation of unwanted byproducts. numberanalytics.com
For the synthesis of chiral molecules like this compound, asymmetric catalysis is particularly important. acs.org Transition metal catalysts, organocatalysts, and biocatalysts are all employed to achieve high enantioselectivity. numberanalytics.comacs.org For instance, the use of transition metal complexes with chiral ligands can facilitate highly efficient asymmetric hydrogenations and other transformations crucial for producing enantiomerically pure amino acid derivatives. acs.org The development of metathesis catalysts by researchers like Chauvin, Grubbs, and Schrock has also revolutionized organic synthesis, enabling the formation of new carbon-carbon bonds with high efficiency. nobelprize.org
The table below summarizes various catalytic approaches relevant to the synthesis of complex organic molecules, which could be adapted for the synthesis of this compound and its derivatives.
| Catalytic Method | Description | Potential Application in this compound Synthesis |
| Transition Metal Catalysis | Utilizes metals like palladium, rhodium, and ruthenium to catalyze a wide range of reactions, including cross-coupling, hydrogenation, and oxidation. numberanalytics.com | Asymmetric hydrogenation to establish the D-configuration of the histidine moiety. |
| Organocatalysis | Employs small organic molecules as catalysts, avoiding the use of potentially toxic metals. acs.org | Enantioselective alkylation or other modifications of the histidine side chain. |
| Biocatalysis | Uses enzymes or whole microorganisms to catalyze reactions with high specificity and under mild conditions. acs.org | Selective esterification or amidation reactions. |
| One-Pot Synthesis | Multiple reaction steps are carried out in a single reaction vessel, reducing solvent use and purification steps. nih.gov | A streamlined synthesis of this compound from simpler starting materials. |
Atom Economy and Waste Minimization in Production
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. savemyexams.com A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing the generation of byproducts and waste. savemyexams.comrsc.org
In the synthesis of this compound and its derivatives, maximizing atom economy is a key goal. This can be achieved by carefully selecting reaction types that are inherently more atom-economical, such as addition reactions, and avoiding those that generate significant waste, like elimination or substitution reactions with poor leaving groups.
Waste minimization in chemical production is a broader concept that encompasses not only atom economy but also factors like solvent use, energy consumption, and the generation of process waste. nih.govspinchem.com Strategies for waste minimization in peptide synthesis, which shares similarities with the synthesis of this compound derivatives, include:
Solid-Phase Peptide Synthesis (SPPS): This technique immobilizes the growing peptide chain on a solid support, which simplifies the purification process and reduces solvent consumption compared to traditional solution-phase synthesis. oxfordglobal.com
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, reduced reaction times, and minimized waste generation compared to batch processes. oxfordglobal.com
Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates, leading to shorter reaction times and potentially cleaner reactions with fewer byproducts. cem.com
The following table provides a hypothetical comparison of different synthetic routes to a generic peptide, illustrating the impact of different strategies on waste generation.
| Synthetic Strategy | Key Features | Estimated Waste Reduction |
| Traditional Solution-Phase Synthesis | Reactions carried out in large volumes of solvent with multiple purification steps. | Baseline |
| Solid-Phase Peptide Synthesis (SPPS) | Peptide is anchored to a solid support, simplifying purification. oxfordglobal.com | 50-70% |
| "Wash-Free" SPPS | Eliminates solvent-intensive washing steps in each cycle. researchgate.net | Up to 95% researchgate.net |
| Flow Chemistry | Continuous process with precise control over reaction conditions. oxfordglobal.com | 70-90% |
Z D His Ome in Advanced Peptide and Peptidomimetic Chemistry
Incorporation of Z-D-His-OMe into Linear Peptide Sequences
The incorporation of non-proteinogenic amino acids, such as the D-enantiomer of histidine, is a cornerstone of modern peptide chemistry, enabling the synthesis of peptides with enhanced stability and unique conformational properties. This compound, a derivative of D-histidine protected at the N-terminus with a benzyloxycarbonyl (Z) group and at the C-terminus with a methyl ester (OMe), serves as a valuable building block in this context. Its integration into linear peptide chains requires careful consideration of coupling methodologies to ensure high yields and maintain stereochemical integrity.
Coupling Reagents and Reaction Conditions for Peptide Bond Formation
The formation of a peptide bond is a condensation reaction that requires the activation of a carboxyl group to facilitate its reaction with an amino group. bachem.com A variety of coupling reagents have been developed to achieve this transformation efficiently. These reagents can be broadly categorized into carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. bachem.com
Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are classic activators in peptide synthesis. peptide.com A water-soluble variant, N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), is particularly useful in aqueous media or for simplified workup procedures, as the resulting urea (B33335) byproduct is water-soluble. bachem.compeptide.com
Phosphonium reagents, such as BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and its successor PyBOP, are highly effective, particularly for challenging couplings. bachem.com PyAOP is noted for its utility in coupling N-methylated amino acids and in cyclization reactions. peptide.com
The most popular class of reagents in modern solid-phase peptide synthesis (SPPS) are the aminium/uronium salts, including HBTU, TBTU, and HATU. bachem.compeptide.com These reagents generally provide rapid and efficient coupling with minimal side reactions. bachem.com Newer reagents like COMU incorporate the benefits of additives directly into their structure, offering improved safety and solubility profiles. bachem.com
The choice of reagent is often paired with specific reaction conditions. Aprotic polar solvents such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM) are commonly used. bachem.comorgsyn.org Most phosphonium and aminium/uronium-based couplings require a tertiary base, such as N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM), to neutralize protonated species and facilitate the reaction. bachem.com
| Reagent Class | Example Reagent | Key Characteristics | Typical Conditions |
|---|---|---|---|
| Carbodiimides | DIC (Diisopropylcarbodiimide) | Forms a soluble urea byproduct, suitable for SPPS. Often used with additives. peptide.com | DCM or DMF; often used with HOBt or Oxyma Pure. bachem.compeptide.com |
| Carbodiimides | EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) | Water-soluble reagent and byproduct, simplifying purification. bachem.compeptide.com | Polar solvents (DMF, NMP), can be used in aqueous solutions. bachem.com |
| Phosphonium Salts | PyBOP (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) | Non-toxic alternative to BOP with similar high efficiency. bachem.com | DMF, NMP; requires a base (e.g., DIPEA). bachem.com |
| Aminium/Uronium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Very popular, efficient, and fast-acting reagent for both solution and solid-phase synthesis. peptide.com | DMF, NMP; requires a base (e.g., DIPEA, NMM). bachem.com |
| Aminium/Uronium Salts | HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Reacts faster than HBTU with less epimerization. peptide.com | DMF, NMP; requires a base. bachem.com |
| Aminium/Uronium Salts | COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | Incorporates Oxyma moiety, enhancing safety and solubility. bachem.com | DMF, NMP; suitable for microwave-assisted SPPS. bachem.com |
Minimization of Epimerization During Coupling Reactions
A significant challenge during peptide bond formation is the risk of epimerization (racemization at the α-carbon) of the activated amino acid residue. While N-terminal urethane-based protecting groups like the benzyloxycarbonyl (Z) group in this compound are designed to suppress this side reaction, the C-terminally activated residue can still epimerize through the formation of a planar oxazolone (B7731731) intermediate. bachem.comu-tokyo.ac.jp For histidine, this is a known risk. peptide.com
Several strategies are employed to minimize epimerization:
Use of Additives: The addition of nucleophilic agents like 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), and Ethyl cyanohydroxyiminoacetate (Oxyma Pure) is a standard practice. bachem.compeptide.com These additives react with the activated amino acid to form an active ester intermediate, which is less prone to oxazolone formation than the initial activated species. bachem.com Comparative studies have shown that Oxyma Pure can be superior to both HOBt and HOAt in preventing epimerization. orgsyn.org
Solvent Selection: The polarity of the solvent can significantly influence the rate of epimerization. u-tokyo.ac.jp Highly polar solvents like DMF may increase the risk of racemization. u-tokyo.ac.jp In contrast, Dichloromethane (DCM) is often considered a low-epimerization solvent, and solvent mixtures such as chloroform-trifluoroethanol have also been shown to suppress this side reaction. orgsyn.orgu-tokyo.ac.jp
Base and Temperature Control: The choice and amount of base are critical. Strong bases can promote epimerization by facilitating the abstraction of the α-proton. bachem.com Using weaker, sterically hindered bases like collidine or minimizing the amount of base can be beneficial. bachem.com Performing the coupling reaction at lower temperatures (e.g., 0 °C) also helps to reduce the rate of epimerization. u-tokyo.ac.jp
Reagent Choice: Some coupling reagents are inherently less likely to cause epimerization. For instance, HATU is often preferred over HBTU for its ability to reduce racemization while maintaining high coupling efficiency. peptide.com
Strategies for Sequential Peptide Elongation (N- to C- and C- to N-Direction)
Peptide chains can be synthesized in two different directions, each with distinct strategic considerations.
C- to N-Directional Synthesis: This is the conventional and most widely used approach in Solid-Phase Peptide Synthesis (SPPS). The synthesis begins by anchoring the C-terminal amino acid to a solid support, followed by the sequential addition of N-protected amino acids to the growing chain's free N-terminus. chemrxiv.org The use of N-α-urethane protecting groups (Z, Boc, or Fmoc) is crucial in this strategy as it effectively prevents epimerization of the newly added residue during the subsequent activation step. chemrxiv.org
N- to C-Directional Synthesis: This "inverse" approach mimics the direction of ribosomal protein synthesis in nature. chemrxiv.org It offers potential advantages, such as minimizing the need for side-chain protecting groups. chemrxiv.org Methodologies for N- to C-synthesis have been developed that use specific activation strategies to avoid epimerization, such as the use of thioacids or vinyl esters. chemrxiv.org A prominent strategy for assembling larger peptides and proteins sequentially is Native Chemical Ligation (NCL). NCL allows for the chemoselective and epimerization-free coupling of unprotected peptide segments. u-tokyo.ac.jprsc.org This method typically involves the reaction of a peptide segment with a C-terminal thioester and another segment with an N-terminal cysteine residue. By designing segments appropriately, a sequential N-to-C or C-to-N assembly can be achieved to build large protein structures. rsc.org
Utilization of this compound in Cyclic Peptide Architectures
Cyclic peptides are of great interest in drug discovery due to their enhanced stability, target selectivity, and conformational rigidity compared to their linear counterparts. researchgate.netresearchgate.net The incorporation of D-amino acids, such as D-histidine derived from this compound, is a powerful tool for designing and synthesizing these complex cyclic structures.
Macrocyclization Methodologies Employing D-Histidine Linkages
Macrocyclization is the ring-forming step in the synthesis of a cyclic peptide. The presence of a D-histidine residue can be leveraged in several ways to facilitate this process.
Head-to-Tail Cyclization: This is the most common approach, where an amide bond is formed between the N-terminal amine and the C-terminal carboxylic acid of a linear precursor peptide. acs.orgnih.gov This process is entropically unfavorable for all-L peptides, which prefer an extended conformation. nih.gov The inclusion of a D-amino acid like D-histidine is a key strategy to overcome this barrier, as it induces a turn-like conformation in the linear precursor, pre-organizing it for cyclization and increasing the effective molarity of the reactive termini. researchgate.netnih.gov The reaction is typically performed under high-dilution conditions using standard peptide coupling reagents like HBTU or PyAOP. peptide.comacs.org
Side-Chain Involved Cyclization: The imidazole (B134444) ring of the histidine side chain can act as a nucleophile in ring-closing reactions. Methodologies have been developed where the histidine side chain is cyclized with another functional group in the peptide, such as an N-terminal carboxamide derivative, using activators like PyBroP. acs.org
Other Cyclization Chemistries: While amide bond formation is prevalent, other chemistries can be employed for macrocyclization. These include transition metal-catalyzed reactions (e.g., Buchwald-Hartwig coupling), ring-closing metathesis (RCM), and click chemistry. mdpi.commdpi.com Thioether cyclization, formed by reacting thiol-containing residues with a bis-electrophilic linker, is another robust method for creating stable cyclic peptides. nih.gov
| Methodology | Description | Role of D-Histidine | Reference |
|---|---|---|---|
| Head-to-Tail Amide Cyclization | Formation of an amide bond between the N- and C-termini of a linear peptide. | Induces a turn conformation, pre-organizing the peptide for cyclization. | researchgate.netnih.gov |
| Side-Chain Cyclization | The imidazole side chain of histidine acts as a nucleophile to form a covalent linkage with another part of the peptide. | The side chain itself is a reactive handle for ring formation. | acs.org |
| Thioether Cyclization | Reaction of thiol groups (e.g., from cysteine) with a bis-electrophilic linker to form a stable ring. | Contributes to the overall peptide sequence and conformation. | nih.gov |
| Ring-Closing Metathesis (RCM) | Formation of a carbon-carbon double bond between two alkene-containing side chains using a ruthenium catalyst. | Part of the peptide backbone, influencing the final conformation. | mdpi.com |
Conformational Constraints Imposed by D-Amino Acid Insertion
Incorporating a D-amino acid into a peptide sequence is a subtle yet profound modification that can dramatically influence its three-dimensional structure. sci-hub.se Instead of drastically altering the chemical composition, it inverts the stereochemistry at the α-carbon, which redirects the side-chain vector and imposes significant conformational constraints. sci-hub.se
This imposed rigidity is a key advantage. While linear peptides are often highly flexible, the introduction of a D-amino acid reduces the accessible conformational space. researchgate.netplos.org The resulting conformationally constrained cyclic peptide often exhibits increased resistance to proteolytic degradation and can bind to its biological target with higher affinity and selectivity. researchgate.netlifetein.com
This compound in Peptidomimetic Design and Synthesis
N-α-Benzyloxycarbonyl-D-histidine methyl ester, abbreviated as this compound, is a protected amino acid derivative that serves as a valuable building block in the field of medicinal chemistry. Its unique structure, featuring a D-configuration amino acid, a benzyloxycarbonyl (Z) protecting group at the N-terminus, and a methyl ester (OMe) at the C-terminus, makes it particularly useful for the synthesis of peptidomimetics. Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability. mdpi.combeilstein-journals.org
The incorporation of D-amino acids, such as D-histidine from this compound, is a cornerstone strategy in peptidomimetic design. mdpi.com This stereochemical inversion from the natural L-configuration disrupts the recognition sites for proteases, enzymes that typically cleave peptide bonds between L-amino acids. Consequently, peptides containing D-histidine exhibit significantly longer half-lives in biological systems. The Z-group offers orthogonal protection, being stable under conditions used for removing other common protecting groups like Boc and Fmoc, and is typically cleaved via hydrogenolysis. researchgate.net The methyl ester provides C-terminal protection, which can be removed by saponification to allow for further peptide chain elongation in solution-phase synthesis.
The process of scaffold modification extends beyond simple stereochemical inversion. The D-histidine residue can act as a starting point for further chemical alterations. For example, the imidazole side chain can be modified to create novel interactions with the target protein. These modifications, combined with the backbone changes induced by the D-amino acid, are crucial in rational drug design for creating highly potent and specific therapeutic agents. nih.gov The introduction of such unnatural building blocks is a powerful tool for exploring the structure-activity relationship (SAR) of a peptide lead. mdpi.com
| Modification Strategy | Resulting Structural Change | Intended Functional Outcome |
| L- to D-Amino Acid Substitution | Alters peptide backbone dihedral angles (φ, ψ). | Enhanced proteolytic stability; induction of specific secondary structures (e.g., β-turns). nih.gov |
| Backbone Extension/Bioisosterism | Replaces or extends the standard peptide bond. nih.gov | Increased metabolic stability and altered conformational flexibility. |
| Cyclization | Forms a cyclic peptide structure via head-to-tail or side-chain linkage. beilstein-journals.orgnih.gov | Reduced conformational freedom, leading to higher receptor affinity and selectivity. |
| Incorporation of Acyclic/Restricted Nucleosides | Introduces synthetic nucleotide derivatives into peptide-nucleic acid chimeras. csic.es | Modulates properties of non-canonical DNA or RNA structures for therapeutic or diagnostic use. biorxiv.org |
This table provides an overview of common strategies for scaffold modification in peptidomimetic design, including the incorporation of non-canonical structures like D-amino acids.
A bioisostere is a chemical substituent or group that can be interchanged with another group to create a new molecule with similar biological properties but altered physicochemical characteristics, such as acidity, lipophilicity, or metabolic stability. drughunter.com In the context of this compound, the D-histidine moiety itself can be considered a bioisostere of L-histidine. However, the development of histidine bioisosteres often involves more profound changes to the imidazole side chain. The goal is to retain the essential hydrogen-bonding or metal-coordinating functions of the imidazole ring while fine-tuning its basicity and electronic properties. rsc.org
For instance, researchers have synthesized non-basic bioisosteres of histidine to create potent enzyme inhibitors where the basicity of the natural histidine is detrimental to activity or selectivity. rsc.org Starting with a protected D-histidine framework, various heterocyclic rings can be synthesized to replace the imidazole ring. These bioisosteres can modulate the pKa of the side chain, which can be critical for optimizing interactions within a protein's active site or improving cell membrane permeability. The use of tetrazoles or oxadiazoles (B1248032) as replacements for carboxylic acids is a classic example of bioisosterism, and similar principles are applied to the histidine side chain. drughunter.com
| Histidine Bioisostere Example | Structural Modification | Key Property Change | Therapeutic Application Example |
| Pyrazole (B372694) Derivative | Replacement of imidazole with a pyrazole ring. | Altered pKa and hydrogen bonding pattern. | Design of specific enzyme inhibitors. |
| Triazole Derivative | Replacement of amide bonds with a 1,2,3-triazole ring. | Inert to enzymatic degradation; mimics peptide bond planarity. beilstein-journals.org | Development of protease-resistant peptidomimetics. beilstein-journals.org |
| Non-basic Pyridylalanine | Substitution of the imidazole ring with a non-basic pyridine (B92270) derivative. | Elimination of positive charge at physiological pH. | Potent and specific renin inhibitors. rsc.org |
This table illustrates examples of histidine bioisosteres, highlighting the structural changes and their impact on molecular properties and potential applications.
Scaffold Modification and Incorporation of Non-Canonical Structures
Solid-Phase Peptide Synthesis (SPPS) Applications Involving this compound
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient, stepwise assembly of peptide chains on an insoluble polymer support, or resin. powdersystems.combachem.com While this compound with its C-terminal methyl ester is primarily suited for solution-phase synthesis, the corresponding carboxylic acid (Z-D-His-OH) is readily used in SPPS. The principles governing its use, particularly concerning resin attachment, cleavage, and coupling challenges, are directly applicable.
The first step in SPPS is the covalent attachment of the C-terminal amino acid to the resin. powdersystems.com For an acid-sensitive peptide, a hyper-acid sensitive resin like 2-chlorotrityl chloride (2-CTC) is often preferred. google.com The attachment of Z-D-His-OH to 2-CTC resin can be performed using a base such as diisopropylethylamine (DIPEA), which facilitates the formation of an ester linkage between the amino acid's carboxyl group and the resin. mdpi.com This type of linker is advantageous because the final peptide can be cleaved under very mild acidic conditions (e.g., 1-2% trifluoroacetic acid (TFA) in dichloromethane), which helps to preserve acid-labile side-chain protecting groups if a fragment condensation strategy is planned. mdpi.com
Final cleavage of the completed peptide from the resin and removal of side-chain protecting groups is typically accomplished with a strong acid cocktail. sigmaaldrich.com A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS). nih.govtandfonline.com TFA cleaves the peptide from most standard resins (like Wang or Rink amide), while the scavengers (water and TIS) capture reactive carbocations generated during the deprotection of side chains like tryptophan or methionine, preventing side reactions. sigmaaldrich.comrsc.org The Z-group on the N-terminus, if it needs to be removed, requires a separate step of catalytic hydrogenation, showcasing its orthogonal nature relative to acid-labile groups. researchgate.net
| Resin Type | Linker Type | Typical Cleavage Conditions | Key Features |
| 2-Chlorotrityl Chloride (2-CTC) | Hyper-acid sensitive | 1-2% TFA in DCM; Acetic Acid/TFE/DCM | Allows for mild cleavage to generate protected peptide fragments. mdpi.com |
| Wang Resin | p-alkoxybenzyl alcohol | 50-95% TFA in DCM | Standard resin for synthesis of peptide acids. |
| Rink Amide Resin | Acid-labile amide linker | 95% TFA with scavengers | Used for the synthesis of C-terminal peptide amides. tandfonline.com |
| Oxime Resin | Acyl-oxime linker | Nucleophilic cleavage (e.g., by hydrazine) | Allows for cyclization or synthesis of peptide thioesters. sigmaaldrich.com |
This table summarizes common resins used in SPPS, their linker types, and the conditions required for cleaving the synthesized peptide.
Coupling any histidine derivative during SPPS, regardless of its stereochemistry (L or D), presents significant challenges. The primary issues are the risk of racemization at the alpha-carbon and unwanted side reactions involving the imidazole side chain. google.com Racemization is particularly problematic when using carbodiimide-based coupling reagents like DIC, especially at elevated temperatures, which are sometimes used to speed up difficult couplings. google.com
To overcome these challenges, several strategies have been developed:
Advanced Coupling Reagents: The use of onium salt-based reagents like HBTU, HATU, or PyBOP, often in combination with an additive like HOBt or OxymaPure, is standard practice. mdpi.comrsc.org These reagents promote rapid formation of the active ester, minimizing the time the amino acid spends in an activated state and thereby reducing the risk of racemization.
Imidazole Protection: Although Z-D-His-OH can be used without side-chain protection, protecting the imidazole nitrogen (e.g., with a trityl (Trt) or Boc group) is a common strategy to prevent side reactions. However, this adds complexity and cost to the synthesis. Recent methods advocate for using side-chain unprotected histidine with optimized coupling conditions, such as specific ratios of Oxyma Pure and carbodiimides, to improve sustainability. rsc.org
Controlled Conditions: Careful control of temperature and reagent stoichiometry is crucial. While microwave heating can accelerate slow couplings, it can also increase epimerization. google.com Therefore, protocols must be optimized for each specific sequence. Double coupling, or repeating the coupling step, can also be employed to ensure complete incorporation of the challenging residue. biotage.com
| Challenge | Common Cause | Proposed Solution |
| Racemization/Epimerization | Prolonged activation of the carboxyl group, especially at high temperatures or with certain bases. google.com | Use of onium salt activators (HATU, HBTU); addition of racemization-suppressing additives (Oxyma, HOBt); careful temperature control. google.commdpi.com |
| Side-Chain Acylation | Unprotected imidazole nitrogen reacts with the activated amino acid. | Use of side-chain protecting groups (Trt, Boc); use of coupling protocols optimized for unprotected histidine. rsc.org |
| Incomplete Coupling | Steric hindrance or aggregation of the growing peptide chain on the resin. sigmaaldrich.comnih.gov | Use of stronger coupling reagents; double coupling; use of chaotropic salts or "magic mixtures" to disrupt aggregation. sigmaaldrich.combiotage.com |
This table outlines the major challenges encountered during the coupling of histidine in SPPS and the common solutions employed to mitigate them.
Biochemical and Enzymatic Research Leveraging Z D His Ome
Exploration of Z-D-His-OMe as a Substrate or Inhibitor for D-Amino Acid Specific Enzymes
The presence of a D-histidine moiety in this compound makes it a candidate for interaction with enzymes that exhibit stereospecificity towards D-amino acids. These enzymes are crucial in various biological processes and have been harnessed for biotechnological applications.
Substrate Recognition by D-Amino Acid Oxidases (DAAOs)
D-Amino Acid Oxidases (DAAOs) are flavoenzymes that catalyze the oxidative deamination of D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide. nih.govprotobiology.org These enzymes display broad substrate specificity, acting on a variety of neutral and basic D-amino acids, but are generally inactive towards acidic D-amino acids. protobiology.org The substrate specificity of DAAOs from different sources can vary, but they are known to oxidize D-isomers of amino acids like alanine, proline, and methionine. mdpi.compsu.edu
Given that D-histidine is a basic amino acid, it falls within the spectrum of potential substrates for DAAO. However, the presence of the N-terminal benzyloxycarbonyl (Z) group and the C-terminal methyl ester (-OMe) in this compound would likely influence its recognition and processing by the enzyme. The bulky Z-group at the amino terminus could sterically hinder the binding of the molecule within the active site of DAAO. Research has shown that modifications to the amino group can significantly impact substrate suitability. Therefore, it is plausible that this compound would act as a poor substrate or potentially as a competitive inhibitor of DAAO, binding to the active site but not undergoing efficient oxidation due to the protective groups.
Table 1: General Substrate Specificity of D-Amino Acid Oxidases (DAAOs)
| Substrate Type | Examples | Interaction Likelihood with DAAO |
|---|---|---|
| Neutral D-Amino Acids | D-Alanine, D-Valine, D-Leucine | High |
| Basic D-Amino Acids | D-Lysine, D-Arginine | Moderate to High |
| Aromatic D-Amino Acids | D-Phenylalanine, D-Tyrosine | Moderate |
| Acidic D-Amino Acids | D-Aspartate, D-Glutamate | Very Low/None |
Interactions with Peptidases Exhibiting D-Amino Acid Specificity
While most proteases are highly specific for L-amino acids, a class of D-stereospecific peptidases exists that can recognize and cleave peptide bonds involving D-amino acids. frontiersin.org For example, D-aminopeptidases cleave D-amino acids from the N-terminus of peptides. The introduction of D-amino acids into peptides is a known strategy to enhance their stability against degradation by common proteases. biosyntan.de
This compound, being a single amino acid derivative rather than a peptide, would not be a direct substrate for peptidases in the traditional sense. However, its structural components are relevant in the context of studying the binding pockets of these enzymes. The D-histidine core could interact with the specificity pocket (S1 pocket) of a D-aminopeptidase. The Z-group and methyl ester could provide insights into the steric and chemical tolerances of the enzyme's active site for N- and C-terminal modifications. It is conceivable that this compound could act as an inhibitor for certain D-specific peptidases by occupying the active site without presenting a scissile peptide bond.
Role of this compound in Enzymatic Peptide Ligation Studies
Enzymatic peptide ligation is a powerful technique that utilizes enzymes, often proteases acting in reverse, to form peptide bonds. nih.govnih.gov This chemoenzymatic approach offers high specificity and mild reaction conditions compared to purely chemical synthesis methods. nih.gov
Chemoenzymatic Synthesis of Peptides Containing D-Histidine
The synthesis of peptides containing D-amino acids is of significant interest as these peptides often exhibit enhanced resistance to proteolysis and can have unique biological activities. biosyntan.de Proteases like α-chymotrypsin and papain can be used under kinetic control to catalyze the formation of peptide bonds. mdpi.comnih.gov In this setup, an N-protected amino acid ester, such as this compound, can serve as the acyl donor. The enzyme forms an acyl-enzyme intermediate with the donor, which is then aminolyzed by a suitable nucleophile (an amino acid amide or another peptide) to form the new peptide bond. sci-hub.st
A study on the protease-catalyzed synthesis of peptides containing histidine and lysine (B10760008) demonstrated the use of Mal-His-ONb (a histidine ester with a different protecting group) as an acyl donor in reactions catalyzed by α-chymotrypsin. sci-hub.st This provides a strong precedent for the potential use of this compound in similar enzymatic ligation reactions to incorporate a D-histidine residue at a specific position in a peptide chain. The choice of enzyme would be critical, as it must be able to accommodate the D-configuration of the amino acid. While many proteases are L-specific, some exhibit broader specificity or can be engineered for this purpose.
Engineering of Proteases for D-Amino Acid Recognition in Synthesis
The natural specificity of most proteases for L-amino acids can be a limitation for the synthesis of D-amino acid-containing peptides. acs.org However, protein engineering techniques, such as site-directed mutagenesis, can be employed to alter the substrate specificity of proteases. nih.gov By modifying the amino acid residues lining the substrate-binding pockets (e.g., the S1 pocket), it is possible to create enzyme variants that can recognize and utilize D-amino acid esters as acyl donors.
This compound could serve as a valuable tool in the screening and characterization of such engineered proteases. By using it as a test substrate in a library of protease variants, researchers can identify mutants that efficiently catalyze its coupling to a nucleophile. This approach allows for the development of bespoke biocatalysts tailored for the synthesis of peptides containing D-histidine, a residue often important for the biological function of peptides due to its unique acid-base properties.
This compound as a Probe for Protein-Ligand Interactions in Research
Understanding the interactions between proteins and small molecules (ligands) is fundamental to drug discovery and molecular biology. nih.gov Molecular probes are instrumental in these studies, providing a means to investigate binding events. wikipedia.org this compound, with its defined chemical structure, can be used as a molecular probe to explore the binding sites of proteins, particularly those that may interact with histidine or D-amino acids.
Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful methods for elucidating the details of protein-ligand interactions at an atomic level. nih.govnih.gov
X-ray Crystallography: Co-crystallization of a target protein with this compound or soaking the compound into pre-formed protein crystals could reveal the precise binding mode of the molecule. nih.gov The resulting electron density map would show the orientation of the Z-group, the D-histidine side chain, and the methyl ester within the protein's binding pocket, providing insights into the specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that mediate binding.
NMR Spectroscopy: NMR techniques, such as chemical shift perturbation or saturation transfer difference (STD) NMR, can be used to study the interaction of this compound with a protein in solution. nih.gov By observing changes in the NMR spectrum of the protein or the ligand upon binding, researchers can identify the residues involved in the interaction and determine the binding affinity. The distinct signals from the protons of the Z-group, the histidine ring, and the methyl group would facilitate the analysis of which parts of the molecule are in close contact with the protein.
The use of this compound as a probe is particularly relevant for studying enzymes where D-amino acids or their derivatives are potential inhibitors, or for characterizing the binding sites of proteins implicated in diseases where D-amino acid metabolism is relevant.
Table 2: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| N-benzyloxycarbonyl-D-histidine methyl ester | This compound |
| Maleyl-L-histidine 4-nitrobenzyl ester | Mal-His-ONb |
| D-Alanine | D-Ala |
| D-Serine | D-Ser |
| D-Threonine | D-Thr |
| D-Lysine | D-Lys |
| D-Arginine | D-Arg |
| D-Valine | D-Val |
| D-Leucine | D-Leu |
| D-Phenylalanine | D-Phe |
| D-Tyrosine | D-Tyr |
| D-Aspartate | D-Asp |
| D-Glutamate | D-Glu |
| D-Methionine | D-Met |
| D-Proline | D-Pro |
| Benzyloxycarbonyl | Z |
Design of Affinity Probes with D-Histidine Moieties
Affinity-based probes (AfBPs) are instrumental in chemical biology for identifying and characterizing protein targets. These probes typically consist of a reactive group, a selective ligand, and a reporter tag. acs.org The incorporation of D-histidine moieties, as seen in this compound, into the design of affinity probes offers a strategic advantage. The D-amino acid configuration can confer resistance to proteolytic degradation, enhancing the probe's stability in biological systems. mdpi.com
The imidazole (B134444) side chain of histidine is a versatile functional group in biological systems. It can act as a nucleophile, a general acid-base catalyst, and a metal chelator, making it a frequent resident of enzyme active sites. researchgate.netrsc.org This inherent reactivity and binding potential make histidine and its derivatives attractive components for the "scaffold" portion of an affinity probe, which is responsible for selective binding to the target protein. acs.org
In the design of such probes, the D-histidine moiety can be strategically positioned to interact with specific residues within an enzyme's active site. This interaction can be covalent, through a reactive "warhead," or non-covalent, relying on the affinity of the histidine scaffold. acs.org For instance, histidine-containing tags are utilized for the purification and radiolabeling of engineered scaffold proteins, demonstrating the utility of histidine in protein capture and detection. acs.org The development of chemoselective methods for modifying histidine residues further expands the possibilities for creating sophisticated affinity probes. rsc.org
Use in Structural Biology Studies of Enzyme Active Sites
The specific region of an enzyme where a substrate binds and the chemical reaction occurs is known as the active site. biologyonline.comsavemyexams.com This site possesses a unique chemical environment created by the arrangement of amino acid residues, which is perfectly suited for its specific substrate. umn.edu Understanding the three-dimensional structure of enzyme active sites is crucial for elucidating catalytic mechanisms and for the rational design of inhibitors.
This compound and similar substrate analogs are valuable tools in these structural biology studies. By acting as a mimic of the natural substrate, these molecules can bind to the enzyme's active site, allowing for the characterization of the enzyme-substrate complex. The use of substrate analogs that form stable complexes with an enzyme can facilitate structural determination through techniques like X-ray crystallography. umassmed.edu
For example, studies on histidine decarboxylase (HDC), an enzyme that converts histidine to histamine, have utilized histidine methyl ester (HME) as a substrate analog. umassmed.eduebi.ac.uk Incubating the enzyme with HME allows for the formation of an external aldimine with the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor within the active site, effectively trapping the enzyme in a state that is representative of a key catalytic intermediate. umassmed.edu Comparing the crystal structures of the enzyme in its native state versus when bound to the substrate analog reveals conformational changes in key residues within the active site, providing insights into the dynamic nature of enzyme catalysis. ebi.ac.uknih.gov
These structural studies have revealed that the active site of enzymes like histidine decarboxylase contains specific pockets to accommodate the different parts of the substrate, such as the imidazole group and the carboxyl group. ebi.ac.uk The binding of the substrate analog induces a conformational change, sometimes referred to as an "induced fit," which optimally positions the substrate for the chemical reaction. umn.edu
Table 1: Application of Histidine Analogs in Structural Biology
| Enzyme | Histidine Analog Used | Key Finding | Reference |
| Histidine Decarboxylase | Histidine Methyl Ester (HME) | Revealed motion of key active site residues upon binding. | ebi.ac.uk |
| Histidine Decarboxylase | Histidine Methyl Ester (HME) | Showed that substrate analog binding protects a flexible loop from proteolysis, indicating a significant structural change. | umassmed.edu |
| DOPA Decarboxylase | L-DOPA methyl ester | Protected the enzyme from proteolysis, suggesting a conformational change upon substrate binding. | umassmed.edu |
Implications for Biosynthesis of Non-Ribosomal Peptides
Non-ribosomal peptides (NRPs) are a diverse class of natural products synthesized by large, modular enzymes called non-ribosomal peptide synthetases (NRPSs), primarily found in bacteria and fungi. nih.govwikipedia.org Unlike ribosomal protein synthesis, NRPSs are independent of messenger RNA and can incorporate a wide variety of non-proteinogenic amino acids, including D-amino acids, into the peptide chain. wikipedia.orguzh.ch
The biosynthesis of NRPs occurs in an assembly-line fashion, where each module of the NRPS is responsible for the incorporation of a specific amino acid. uzh.chnih.gov A typical module consists of an adenylation (A) domain for amino acid recognition and activation, a thiolation (T) domain for covalent tethering of the activated amino acid, and a condensation (C) domain for peptide bond formation. uzh.chnih.gov
The presence of D-amino acids is a common feature of NRPs and contributes to their structural diversity and biological activity. wikipedia.org The incorporation of D-histidine, as found in this compound, into an NRP would be governed by the specificity of the A-domain within an NRPS module. Some A-domains have broad substrate specificity, while others are highly selective for a particular amino acid. wikipedia.org Furthermore, some NRPS modules contain an epimerization (E) domain that can convert an L-amino acid to its D-enantiomer after it has been incorporated into the growing peptide chain. wikipedia.org
The study of compounds like this compound and their interaction with NRPSs can provide insights into the substrate specificity of A-domains and the mechanisms of D-amino acid incorporation. Understanding these processes is crucial for efforts to engineer NRPSs to produce novel NRPs with desired therapeutic properties. rsc.org By swapping or modifying NRPS domains, it is possible to generate new peptide structures with altered biological activities. nih.gov
Analytical and Spectroscopic Methodologies for Z D His Ome Research
Chromatographic Techniques for Stereochemical Purity Assessment
Chromatography is a fundamental tool for separating and analyzing mixtures. vu.edu.au For chiral molecules like Z-D-His-OMe, specialized chromatographic techniques are indispensable for determining enantiomeric purity, which is critical for its application in peptide synthesis and pharmaceutical development.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful method for separating enantiomers. sigmaaldrich.com The technique's success hinges on the use of a Chiral Stationary Phase (CSP), which interacts differently with the D- and L-enantiomers of a compound, leading to different retention times and thus, separation. hplc.todaychromatographyonline.com
Research Findings: The enantiomeric purity of this compound is typically assessed by chiral HPLC. The separation mechanism relies on the transient formation of diastereomeric complexes between the analyte and the chiral selector immobilized on the stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely successful for separating a broad range of chiral compounds and are effective for amino acid derivatives. nih.gov The choice of mobile phase—which can be normal-phase, reversed-phase, or polar organic—is crucial for optimizing the separation by influencing the enantioselective interactions, such as π-π interactions, hydrogen bonding, and dipole-dipole interactions. sigmaaldrich.com For this compound, a polar ionic mode using methanol (B129727) with acidic or basic modifiers can be particularly effective for achieving separation. sigmaaldrich.com The result is a chromatogram showing two distinct peaks, one for this compound and one for its corresponding L-enantiomer, Z-L-His-OMe. The relative area of these peaks allows for the precise calculation of the enantiomeric excess (e.e.), a measure of optical purity. masterorganicchemistry.com
| Parameter | Description | Typical Value/Condition for this compound Analysis |
| Technique | Chiral High-Performance Liquid Chromatography (HPLC) | --- |
| Stationary Phase | Chiral Stationary Phase (CSP), e.g., Cellulose or Amylose derivatives | --- |
| Mobile Phase | Isocratic or gradient elution with solvents like Hexane/Isopropanol (Normal Phase) or Acetonitrile/Water with additives (Reversed Phase) | --- |
| Detection | UV Absorbance at ~220 nm and 254 nm | --- |
| Analyte | This compound | --- |
| Expected Result | Baseline separation of D- and L-enantiomer peaks | --- |
| Data Output | Retention times and peak areas for each enantiomer | --- |
| Calculation | Enantiomeric Excess (% e.e.) = [ | Area(D) - Area(L) |
Gas Chromatography-Mass Spectrometry with Chiral Derivatization
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique that separates volatile compounds and identifies them based on their mass-to-charge ratio. thermofisher.com Since amino acid derivatives like this compound are polar and not sufficiently volatile for direct GC analysis, a derivatization step is required. sigmaaldrich.com
Research Findings: For chiral analysis by GC-MS, this compound is first reacted with a chiral derivatizing agent of high optical purity. This reaction converts the enantiomers (D- and L-His derivatives) into diastereomers. Diastereomers have different physical properties and can be separated on a standard, non-chiral GC column. Common derivatization techniques include silylation or acetylation. restek.com For instance, reacting the sample with a chiral silylating agent would produce two diastereomeric silyl (B83357) derivatives of this compound and its L-counterpart. These derivatives, having different boiling points and polarities, elute from the GC column at different times. thermofisher.com The mass spectrometer then detects and identifies these separated diastereomers, allowing for quantification and assessment of the original enantiomeric composition. The fragmentation patterns observed in the mass spectra provide definitive structural confirmation of the derivatives. sigmaaldrich.com
| Step | Description | Example Reagent/Condition |
| 1. Derivatization | Convert non-volatile enantiomers into volatile diastereomers. | Reaction with a chiral silylating agent (e.g., MTBSTFA) under anhydrous conditions. sigmaaldrich.com |
| 2. GC Separation | Separate the resulting diastereomers on a capillary column. | Use of a non-chiral column (e.g., polysiloxane-based) with a temperature gradient. sigmaaldrich.com |
| 3. MS Detection | Ionize, fragment, and detect the separated diastereomers. | Electron Ionization (EI) at 70 eV; data acquired in full scan or Selected Ion Monitoring (SIM) mode. nih.gov |
| 4. Quantification | Determine the ratio of diastereomers from the chromatogram's peak areas. | --- |
Advanced Spectroscopic Characterization of this compound and Its Peptide Conjugates
Spectroscopy involves the interaction of electromagnetic radiation with matter to gain information about a substance's structure and dynamics. wikipedia.org For this compound, NMR and mass spectrometry are cornerstone techniques for detailed molecular characterization.
Nuclear Magnetic Resonance (NMR) for Conformational Analysis and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the detailed structure of molecules in solution. ebsco.com It provides information on the chemical environment, connectivity, and spatial arrangement of atoms. savemyexams.com
Research Findings: Proton (¹H) and Carbon-13 (¹³C) NMR are routinely used to confirm the identity and purity of this compound. The chemical shifts (δ) of the protons and carbons are unique to their electronic environment within the molecule. wikipedia.org For instance, the protons of the benzylic group (Z-group), the histidine ring, the α-carbon, and the methyl ester group all appear at characteristic positions in the ¹H NMR spectrum. pressbooks.pub
| Nucleus | Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| ¹H / ¹³C | Benzyl (B1604629) CH₂ (Z-group) | ~5.1 | ~67 |
| ¹H / ¹³C | Aromatic C-H (Z-group) | ~7.3 | ~128-136 |
| ¹H / ¹³C | Imidazole (B134444) C-H (His) | ~6.8 and ~7.6 | ~117-135 |
| ¹H / ¹³C | α-CH (His) | ~4.5 | ~54 |
| ¹H / ¹³C | β-CH₂ (His) | ~3.1 | ~29 |
| ¹H / ¹³C | Methyl O-CH₃ (Ester) | ~3.7 | ~52 |
| ¹H | Amide N-H | ~5.9 | N/A |
Note: Values are approximate and can vary depending on the solvent and concentration. wikipedia.orgpressbooks.pub
Mass Spectrometry for Structural Elucidation of Complex Derivatives
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition with high accuracy. jchemrev.com It is particularly powerful for characterizing complex biomolecules like peptide conjugates. taylorfrancis.com
Research Findings: For this compound and its peptide conjugates, "soft" ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are employed. jchemrev.comresearchgate.net These methods allow large, non-volatile molecules to be ionized without significant fragmentation, enabling the accurate determination of the molecular weight of the intact peptide conjugate. High-resolution mass spectrometry (HRMS) can provide mass measurements with enough accuracy to help determine the elemental formula of the compound. broadinstitute.org
Tandem mass spectrometry (MS/MS) is used for structural elucidation. broadinstitute.org In an MS/MS experiment, a specific ion (the precursor ion) corresponding to the peptide conjugate is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation typically occurs at the peptide bonds, producing a series of 'b' and 'y' ions. The mass difference between consecutive ions in a series corresponds to a specific amino acid residue, allowing for the peptide sequence to be determined and confirming the incorporation of the this compound moiety. This method is invaluable for verifying the structure of complex peptide derivatives synthesized using this compound. nih.gov
X-ray Crystallography in Structural Analysis of this compound Containing Molecules
X-ray crystallography is the gold standard for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. news-medical.net The technique involves diffracting a beam of X-rays off a single crystal of the substance. purdue.edu
Research Findings: To apply X-ray crystallography, a high-quality single crystal of the this compound-containing molecule must first be grown. numberanalytics.com When X-rays pass through the crystal, they are diffracted by the electrons of the atoms, creating a unique diffraction pattern. libretexts.org By analyzing the positions and intensities of the spots in this pattern, a three-dimensional electron density map of the molecule can be calculated. This map is then interpreted to build an atomic model of the molecule, revealing precise bond lengths, bond angles, and torsional angles. purdue.edu
For molecules containing this compound, X-ray crystallography provides unambiguous confirmation of the D-stereochemistry at the α-carbon. It also reveals the molecule's solid-state conformation and the specific intermolecular interactions (e.g., hydrogen bonds, π-stacking) that stabilize the crystal lattice. This structural information is invaluable for understanding molecular recognition, designing enzyme inhibitors, and rationalizing the behavior of peptides in biological systems. libretexts.orgliverpool.ac.uk
Elucidation of Solid-State Conformations
X-Ray Crystallography stands as the definitive method for determining the three-dimensional structure of crystalline compounds. wikipedia.organton-paar.com The process involves irradiating a single crystal of this compound with an X-ray beam and analyzing the resulting diffraction pattern. wikipedia.orgnih.gov The pattern of diffracted X-rays provides information about the electron density distribution within the crystal, from which the positions of individual atoms can be deduced. nih.govjeffjar.me This technique yields a highly detailed and accurate molecular structure. wikipedia.org
Key steps in X-ray crystallography include:
Crystal Growth: Obtaining high-quality single crystals of this compound is a critical prerequisite.
Data Collection: The crystal is mounted and exposed to an X-ray source, and the diffraction data are collected. nih.gov
Structure Solution and Refinement: Complex computational methods are used to solve the phase problem and generate an electron density map, which is then refined to produce the final atomic model. jeffjar.me
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy is another powerful technique for characterizing the structure and dynamics of molecules in the solid state. wikipedia.org Unlike X-ray crystallography, ssNMR can be used on both crystalline and amorphous (non-crystalline) solids. nih.gov It provides information about the local environment of specific atomic nuclei (e.g., ¹H, ¹³C, ¹⁵N) within the molecule. nih.gov
For this compound, ssNMR can reveal details about:
Polymorphism: Identifying and characterizing different crystalline forms of the compound. europeanpharmaceuticalreview.commdpi.com
Conformational Details: Providing information on the torsion angles and the relative orientation of different parts of the molecule.
Intermolecular Interactions: Detecting hydrogen bonds and other non-covalent interactions that stabilize the crystal lattice.
Advanced ssNMR techniques, such as Magic Angle Spinning (MAS), are often employed to enhance spectral resolution by averaging out anisotropic interactions that broaden the spectral lines in solid samples. wikipedia.orgnih.gov
Vibrational Spectroscopy , including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides complementary information about the solid-state conformation. These techniques probe the vibrational modes of the molecule, which are sensitive to its structure and bonding. mdpi.com Specific peaks in the spectra can be assigned to particular functional groups and their vibrational frequencies can indicate their involvement in hydrogen bonding or other interactions within the crystal. mdpi.com For instance, shifts in the carbonyl stretching frequency can provide insights into the conformation of the peptide backbone.
| Analytical Technique | Information Obtained | Sample Requirements |
| X-Ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing. wikipedia.organton-paar.com | High-quality single crystal. nih.gov |
| Solid-State NMR (ssNMR) | Local atomic environments, polymorphism, molecular dynamics, intermolecular interactions. wikipedia.orgnih.govnih.gov | Crystalline or amorphous solid powder. nih.gov |
| FTIR/Raman Spectroscopy | Vibrational modes of functional groups, hydrogen bonding information. mdpi.com | Solid sample (crystalline or amorphous). |
Co-crystallization with Biological Targets (e.g., Enzymes)
To understand the biological activity of this compound, it is essential to determine its structure when bound to its biological targets, such as enzymes. core.ac.uk Co-crystallization is the primary method used to achieve this. drugdiscoverytoday.com This technique involves crystallizing the target macromolecule in the presence of this compound, with the goal of obtaining a crystal of the complex.
The resulting crystal structure, again determined by X-ray crystallography , reveals the precise interactions between this compound and the amino acid residues in the binding site of the enzyme. wikipedia.org This information is invaluable for understanding the mechanism of action and for the rational design of more potent or selective analogs. wikipedia.org
The process of co-crystallization involves:
Preparation of the Complex: The purified target enzyme and this compound are mixed together, often in a solution that promotes binding.
Crystallization Screening: A wide range of conditions (e.g., pH, temperature, precipitating agents) are tested to find the optimal conditions for growing crystals of the complex.
Structure Determination: Once suitable crystals are obtained, X-ray diffraction data are collected and the structure of the complex is solved. nih.gov
Alternatively, if co-crystallization proves difficult, a technique called soaking can be employed. In this method, crystals of the target enzyme are grown first and then soaked in a solution containing this compound, allowing the compound to diffuse into the crystal and bind to the enzyme. youtube.com
Computational Chemistry and Modeling of Z D His Ome
Molecular Dynamics Simulations of Z-D-His-OMe and Peptide Interactions
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. wikipedia.org By solving Newton's equations of motion for a system of particles, MD provides a dynamic view of molecular behavior, from simple conformational changes to complex interactions between a ligand and its protein target. ebsco.comwikipedia.org For this compound, MD simulations are invaluable for studying its flexibility and how it mediates interactions within a peptide or at a protein-ligand interface. nih.gov
Conformational analysis is the study of the different three-dimensional arrangements, or conformers, that a molecule can adopt due to rotation around its single bonds. ic.ac.uklibretexts.org These conformers often have different potential energies, and understanding their relative stabilities is crucial for predicting a molecule's preferred shape and reactivity. lumenlearning.com
Table 1: Hypothetical Relative Energies of this compound Side-Chain Rotamers
| Dihedral Angle (χ1) | Conformation | Relative Energy (kcal/mol) | Description |
| +60° | Gauche (+) | 0.5 | Steric interaction between side chain and backbone carbonyl. |
| -60° | Gauche (-) | 0.2 | Minor steric interaction between side chain and backbone amine. |
| 180° | Anti | 0 | Most stable conformation with minimal steric hindrance. libretexts.org |
This interactive table presents hypothetical energy values for different side-chain conformations of this compound based on general principles of conformational analysis.
Protein-ligand docking is a computational technique that predicts the preferred orientation and position of a ligand when it binds to a protein's receptor site. wikipedia.orgnih.gov This method is fundamental in drug discovery for screening virtual libraries of compounds and understanding the structural basis of molecular recognition. wikipedia.orgnih.gov
In the context of a peptide containing a this compound residue, docking simulations can elucidate how the peptide interacts with a target protein. The simulation software samples numerous possible binding poses and uses a scoring function to rank them based on their estimated binding affinity. nih.gov The unique structural features of this compound contribute significantly to these interactions. The histidine imidazole (B134444) ring is particularly versatile, capable of acting as a hydrogen bond donor or acceptor, participating in metal coordination, or forming pi-stacking interactions with aromatic residues in the protein. The benzyloxycarbonyl group can also form hydrophobic and aromatic interactions, while the ester group may act as a hydrogen bond acceptor.
Table 2: Potential Interactions of a this compound-Containing Peptide in a Protein Binding Site
| Interacting Group of Ligand | Protein Residue Partner | Type of Interaction |
| Imidazole Ring (N-δ or N-ε) | Aspartic Acid, Glutamic Acid | Hydrogen Bond (as acceptor) |
| Imidazole Ring (N-H) | Aspartate, Glutamate, Serine | Hydrogen Bond (as donor) libretexts.org |
| Imidazole Ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking |
| Z-group (Phenyl Ring) | Leucine, Valine, Alanine | Hydrophobic Interaction |
| Carbonyl of Z-group | Arginine, Lysine (B10760008), Serine | Hydrogen Bond (as acceptor) |
| Methyl Ester Carbonyl | Backbone N-H groups | Hydrogen Bond (as acceptor) |
This interactive table summarizes the types of non-covalent interactions that a this compound residue can form within a protein binding site, as predicted by docking simulations.
Conformational Analysis and Flexibility Studies
Quantum Mechanical Studies on Reaction Mechanisms
Quantum mechanical (QM) methods investigate the electronic structure of molecules to understand and predict the pathways of chemical reactions. Unlike classical methods like molecular mechanics, QM can model the breaking and forming of chemical bonds, making it essential for studying reaction mechanisms, transition states, and activation energies. numberanalytics.comstackexchange.com
In peptide synthesis, protecting groups are used to temporarily block reactive functional groups to prevent unwanted side reactions. peptide.commasterorganicchemistry.com The benzyloxycarbonyl (Cbz or Z) group in this compound protects the α-amino group. total-synthesis.com QM studies can provide a detailed understanding of the reactions involved in both the installation and removal of the Z-group.
The removal of the Z-group is typically achieved through catalytic hydrogenolysis. organic-chemistry.org QM calculations can model this process by mapping the reaction pathway, identifying the structure of the transition state, and calculating the activation energy. This information helps in optimizing reaction conditions to ensure efficient and clean deprotection without affecting other parts of the peptide.
Table 3: Key Mechanistic Steps in Z-Group Hydrogenolysis Amenable to QM Study
| Mechanistic Step | Description | Information from QM Study |
| Adsorption | The Z-protected molecule adsorbs onto the surface of the palladium catalyst. | Adsorption energies, optimal surface orientation. |
| H₂ Dissociation | Molecular hydrogen (H₂) dissociates into atomic hydrogen on the catalyst surface. | Energy barrier for H-H bond cleavage. |
| Hydrogenolysis | A hydrogen atom attacks the benzylic carbon, leading to the cleavage of the C-O bond. | Transition state structure, activation energy for C-O bond cleavage. |
| Product Desorption | The deprotected amine, toluene, and carbon dioxide desorb from the catalyst surface. | Desorption energies. |
This interactive table outlines the stages of the catalytic hydrogenolysis of a Z-protecting group and the insights that can be gained from quantum mechanical modeling.
The formation of a peptide bond involves the coupling of an activated carboxylic acid of one amino acid with the free amino group of another. libretexts.orgmdpi.com A significant challenge during this process, especially for histidine, is racemization—the loss of stereochemical integrity at the α-carbon. slideshare.netmdpi.com Histidine is known to be one of the amino acids most prone to racemization during peptide synthesis. slideshare.netnih.gov
QM calculations are instrumental in investigating the energetics of both the desired peptide bond formation and the competing racemization pathways. Two primary mechanisms for racemization are:
Direct α-proton abstraction: A base removes the acidic proton directly from the α-carbon of the activated amino acid, forming a planar enolate intermediate that can be re-protonated to either stereoisomer. mdpi.combibliomed.org
Azlactone (Oxazolone) Formation: The activated carboxyl group can undergo intramolecular cyclization to form a planar oxazolone (B7731731). The α-proton of this intermediate is highly acidic and easily removed, leading to rapid racemization. slideshare.netmdpi.com
For histidine derivatives, the imidazole side chain can act as an internal base, catalyzing the abstraction of the α-proton and promoting racemization. nih.gov QM studies can compare the activation energies (Ea) for the desired coupling reaction versus these racemization pathways, helping to identify synthetic strategies that favor peptide formation while suppressing the loss of chiral purity.
Table 4: Hypothetical Comparison of Activation Energies for Competing Reactions
| Reaction Pathway | Intermediate | Relative Activation Energy (Ea) | Implication |
| Peptide Bond Formation | Acyl-amine adduct | Low | Desired productive pathway. |
| Racemization via Azlactone | Oxazolone | Low to Moderate | A significant risk, especially with highly activating reagents. mdpi.com |
| Racemization via Direct Enolization | Enolate | Moderate | Favored by strong bases and polar aprotic solvents. bibliomed.org |
This interactive table presents a hypothetical energetic comparison of the desired peptide coupling reaction against common racemization pathways, which can be quantified using quantum mechanical calculations.
Theoretical Investigation of Protecting Group Chemistry
Structure-Activity Relationship (SAR) Modeling for Derivatives
Structure-Activity Relationship (SAR) analysis is a core concept in medicinal chemistry that correlates the structural features of a molecule with its biological activity. collaborativedrug.comoncodesign-services.com By systematically modifying a lead compound and assessing the impact on its function, researchers can develop more potent and selective agents. oncodesign-services.com When this process is aided by computational models, it is often referred to as Quantitative Structure-Activity Relationship (QSAR) modeling. acs.org
For this compound, an SAR study would involve synthesizing and testing a series of derivatives to understand which parts of the molecule are essential for its activity. Modifications could include altering the N-terminal protecting group, the C-terminal ester, or substituting various positions on the imidazole ring. QSAR models can then be built using descriptors that quantify the physicochemical properties (e.g., size, electronics, hydrophobicity) of these derivatives to create a mathematical model that predicts activity. vietnamjournal.ru
Table 5: Example of a Hypothetical SAR Study on this compound Derivatives
| Position of Modification | Example of Modification | Potential Impact on Activity | Rationale |
| N-terminal Group | Replace Z-group with Boc-group | May increase or decrease activity | Alters steric bulk, flexibility, and hydrogen bonding potential. |
| C-terminal Group | Replace methyl ester with ethyl or benzyl (B1604629) ester | Could decrease activity | Increases steric hindrance, potentially clashing with the binding pocket. |
| Imidazole Ring (C2) | Add a methyl group | May enhance binding | Fills a small hydrophobic pocket; could also cause steric clash. |
| Imidazole Ring (C4) | Add a halogen (e.g., Cl, Br) | Could enhance binding | Introduces a potential halogen bond donor and alters electronics. |
This interactive table outlines a hypothetical SAR study, illustrating how systematic structural modifications to the this compound scaffold can be used to probe its interaction with a biological target.
Future Directions and Emerging Research Avenues
Integration of Z-D-His-OMe into Bioconjugation Chemistries
Bioconjugation, the covalent linking of molecules to biomolecules like proteins, is a cornerstone of therapeutic and diagnostic development. bionordika.no The histidine residue, with its imidazole (B134444) side chain, presents a unique target for selective modification due to its relatively low abundance and distinct reactivity compared to highly abundant residues like lysine (B10760008). bionordika.nonih.gov
Emerging research focuses on novel, site-selective methods for histidine modification. One promising area is the use of visible-light-promoted reactions, which offer mild and biocompatible conditions for bioconjugation. nih.gov For instance, research has demonstrated that protected histidine methyl esters, such as Boc-His-OMe, can be effectively used in developing new labeling strategies. nih.gov A visible-light-driven approach using a thioacetal activation mechanism has been shown to achieve efficient modification of the histidine imidazole ring. nih.gov Similarly, photoredox chemistry is being harnessed to drive precise and selective modifications of peptides and proteins, including antibody-drug conjugates (ADCs). beilstein-journals.org
Given these advancements, this compound is a prime candidate for integration into next-generation bioconjugation platforms. The benzyloxycarbonyl (Z) protecting group and the methyl ester (-OMe) provide stability and controlled reactivity, making the compound a valuable building block for synthesizing peptide fragments or as a target molecule in the development of new D-histidine-specific conjugation chemistries. Such methodologies could be pivotal in creating advanced ADCs, where the incorporation of a D-amino acid may confer enhanced stability against enzymatic degradation. beilstein-journals.org
Application in Supramolecular Chemistry and Self-Assembly Research
Supramolecular chemistry, which studies chemical systems composed of multiple molecules linked by non-covalent interactions, offers a "bottom-up" approach to nanotechnology. csic.esnottingham.ac.uk Self-assembly is a key process in this field, where molecules spontaneously organize into ordered, functional structures. youtube.com
A significant emerging application for D-histidine derivatives lies in the construction of synthetic enzyme mimics through self-assembly. Research has shown that benzyloxycarbonyl-D-histidine (Z-D-His), a close derivative of this compound, can self-assemble with zinc ions (Zn²⁺) to form supramolecular structures that act as esterase mimics. mdpi.com These assemblies, designated Z-D-His/Zn²⁺, form block-like structures of various sizes. mdpi.com Elemental analysis confirmed the successful coordination of the zinc ions with the Z-D-His molecules, indicating a molar ratio of 1:2 between Zn²⁺ and the histidine derivative. mdpi.com
These findings highlight the potential of this compound and related compounds in creating functional biomimetic systems. The stereochemistry of the D-amino acid can influence the stereoselectivity of the resulting catalytic mimic. mdpi.com The stability and reusability of these self-assembled structures suggest their potential for industrial applications. mdpi.com Future research may explore how modifying the protecting groups or the ester moiety of this compound could tune the morphology, stability, and catalytic efficiency of these supramolecular assemblies.
Exploration of this compound in Advanced Materials Science
Materials science and engineering focuses on designing and discovering new materials with novel properties and functions. wikipedia.orgmtu.edu The principles of self-assembly, driven by non-covalent interactions, are increasingly being used to construct advanced materials from molecular building blocks. rsc.org
The ability of Z-D-His derivatives to self-assemble into organized structures with catalytic activity directly connects to advanced materials science. mdpi.com These supramolecular assemblies can be considered novel, catalytically active nanomaterials. Future work could focus on controlling the hierarchical assembly of this compound complexes to create more complex, stimuli-responsive "dynamic nanotubes" or other defined nanostructures. rsc.org By incorporating zwitterionic functionalities or combining them with other molecules like surfactants, it may be possible to design materials that assemble or disassemble in response to changes in pH or ionic strength. rsc.org
Furthermore, this compound could be incorporated as a functional monomer into larger polymers or dendrimers. This could lead to the development of advanced materials such as "giant surfactants" with unique self-assembly behaviors or new composites and coatings. rsc.orgktu.lt The specific properties of the D-histidine moiety, such as its metal-chelating ability and pH responsiveness, could be imparted to the bulk material, opening doors for applications in sensors, smart hydrogels, and biocompatible coatings. nih.govrsc.org
Development of Automated Synthetic Platforms for D-Histidine Peptides
The synthesis of peptides has been revolutionized by automated solid-phase peptide synthesis (SPPS), a technique pioneered by R. Bruce Merrifield. nih.govlibretexts.org This method allows for the sequential addition of amino acids to a growing peptide chain attached to a solid resin support, with all reaction steps carried out in a single vessel. nih.gov Modern automated synthesizers, often employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, enable the routine preparation of complex peptides, including those containing non-proteinogenic amino acids like D-isomers. beilstein-journals.orgnih.gov
The development of automated platforms is crucial for producing therapeutic peptides, where modifications such as the inclusion of D-amino acids are used to increase stability against proteases. beilstein-journals.org Automated synthesis has been successfully used to prepare complex histidine-containing peptide dendrimers and photosensitive "caged" histidine peptides. acs.orgresearchgate.net
This compound, or more commonly its corresponding carboxylic acid Z-D-His-OH, is a suitable building block for these automated platforms. The Z-group serves as the Nα-protecting group, compatible with certain SPPS strategies, although Fmoc-D-His(Trt)-OH is more common in standard Fmoc-based SPPS. The development of specialized automated protocols or orthogonal protection schemes could leverage Z-protected amino acids directly. Efficiently incorporating this compound and other D-histidine derivatives into automated synthesis workflows is a key step toward the high-throughput screening and manufacturing of novel peptide-based drugs and biomaterials with enhanced stability and unique functions.
Unexplored Biological Roles of D-Histidine and Its Derivatives in Model Systems
While L-histidine is an essential amino acid with well-documented roles in protein structure, enzyme catalysis, metal ion chelation, and as a precursor to histamine, the biological functions of its enantiomer, D-histidine, are far less understood. nih.govrsc.orgwikipedia.org The imidazole side chain of histidine is a versatile functional group, acting as a proton shuttle in catalytic triads and playing a key role in the active sites of enzymes like carbonic anhydrase. wikipedia.org
The presence of D-amino acids in living organisms is being increasingly recognized. D-histidine has been identified as a metabolite in the yeast Saccharomyces cerevisiae, suggesting it plays a biological role, though its specific functions remain largely unexplored. nih.gov Early nutritional studies also considered the effects of diets low in both L- and D-histidine, hinting at a long-standing but unresolved question of its physiological importance. mdpi.com
Derivatives like this compound serve as critical chemical tools to probe these unknown functions. By using this protected and stable form of D-histidine, researchers can synthesize D-histidine-containing peptides to study their interactions with biological systems, investigate their metabolic pathways, or explore their potential as signaling molecules. These studies in model systems, from yeast to more complex organisms, are essential for uncovering the potentially novel and significant biological roles of D-histidine and its derivatives.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Z-D-His-OMe, and how can racemization be minimized during the process?
- Methodological Answer : The synthesis typically involves benzyloxycarbonyl (Z) protection of the D-histidine enantiomer, followed by methyl ester (OMe) formation. Key parameters include:
- Reaction Conditions : Use low temperatures (0–4°C) and anhydrous solvents (e.g., DMF) to suppress racemization .
- Coupling Agents : HOBt/DIC or other racemization-suppressing agents are preferred over carbodiimides alone .
- Monitoring : Regular chiral HPLC analysis (e.g., using Chiralpak® columns) ensures enantiomeric integrity .
Q. Which analytical techniques are essential for confirming the identity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify Z-group retention and esterification (e.g., δ ~3.6 ppm for OMe protons) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns .
- Chiral Analysis : Chiral HPLC or circular dichroism (CD) to validate D-configuration and detect racemization .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer :
- Variable Standardization : Ensure consistency in assay conditions (e.g., pH, temperature, buffer composition) and compound purity (≥95% by HPLC) .
- Control Experiments : Include positive/negative controls (e.g., L-His-OMe analogs) to isolate stereospecific effects .
- Meta-Analysis : Systematically compare methodologies across studies using frameworks like P-E/I-C-O (Population, Exposure/Intervention, Comparison, Outcome) to identify confounding variables .
Q. What experimental design strategies are optimal for evaluating this compound’s stability under physiological conditions?
- Methodological Answer :
- Simulated Conditions : Incubate the compound in buffers mimicking physiological pH (e.g., 7.4 for blood, 2.0 for gastric fluid) at 37°C .
- Degradation Monitoring : Use LC-MS or UV-Vis spectroscopy to track hydrolysis of the Z-group or ester bond over time .
- Statistical Modeling : Apply time-series analysis (e.g., first-order kinetics) to predict degradation rates .
Q. How should researchers statistically analyze dose-response data when studying this compound as an enzyme inhibitor?
- Methodological Answer :
- Dose-Response Curves : Fit data to Hill or Michaelis-Menten equations to calculate IC₅₀/Ki values .
- Error Analysis : Report confidence intervals and use ANOVA to compare inhibition across enzyme isoforms .
- Reprodubility Checks : Replicate experiments with independent batches to confirm statistical significance .
Methodological Frameworks and Best Practices
Q. How to formulate a research question on this compound’s role in peptide-mediated drug delivery using the P-E/I-C-O framework?
- Methodological Answer :
- Population (P) : Target peptides containing D-histidine residues.
- Exposure/Intervention (E/I) : Incorporation of this compound into peptide backbones.
- Comparison (C) : Peptides with L-His-OMe or unprotected histidine.
- Outcome (O) : Enhanced cellular uptake or protease resistance.
- Example Question : "Does this compound incorporation into model peptides improve their stability in serum compared to L-His-OMe analogs?" .
Q. What strategies ensure reproducibility in this compound synthesis protocols for peer-reviewed publication?
- Methodological Answer :
- Detailed Documentation : Report exact molar ratios, solvent purity, and reaction times .
- Supplementary Data : Include raw NMR/MS spectra and HPLC chromatograms in supporting information .
- Peer Validation : Collaborate with independent labs to verify synthesis yields and purity .
Data Interpretation and Contradiction Analysis
Q. How to address conflicting results in studies examining this compound’s catalytic effects?
- Methodological Answer :
- Source Identification : Compare purification methods (e.g., column chromatography vs. recrystallization) and analytical thresholds (e.g., HPLC purity criteria) .
- Contextual Factors : Assess differences in biological models (e.g., cell lines vs. in vitro assays) .
- Systematic Review : Use PRISMA guidelines to meta-analyze data, highlighting methodological heterogeneity .
Q. What are the ethical considerations when designing in vivo studies involving this compound derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
